![molecular formula C7H8ClN B1619810 3-Chloro-2,6-dimethylpyridine CAS No. 2405-06-3](/img/structure/B1619810.png)
3-Chloro-2,6-dimethylpyridine
Overview
Description
3-Chloro-2,6-dimethylpyridine, also known as 3-chloro-2,6-lutidine, is a chemical compound with the molecular formula C7H8ClN . It is a derivative of pyridine, which is referred to as lutidines . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of 3-Chloro-2,6-dimethylpyridine involves a three-component reaction of 3,5-diacetyl-2,6-dimethylpyridine, p-N-dimethylaminobenzaldehyde, and phenylhydrazine in the presence of KOH in ethanol . This reaction yields a condensation product of two p-N-dimethylaminobenzaldehyde and phenylhydrazine molecules .Molecular Structure Analysis
The molecular structure of 3-Chloro-2,6-dimethylpyridine has been analyzed using 1H and 13C NMR spectroscopy and X-ray diffraction analysis . Theoretical studies on the molecular structure and vibrational spectra of some dimethyl substituted pyridine derivatives have also been conducted .Chemical Reactions Analysis
3-Chloro-2,6-dimethylpyridine undergoes various chemical reactions. For instance, it reacts with hydrazine hydrate, hydroxylamine, and anthranilic acid . It also reacts with aryl aldehydes to give α,β-unsaturated ketones by Aldol condensation and then by cyclization with hydrazine hydrate to generate a series of 3,5-bis(1-acetyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-2,6-dimethylpyridines .Scientific Research Applications
Hydrogen Bonding and Structural Analysis
3-Chloro-2,6-dimethylpyridine (ClHDMP) has been a subject of study for its structural and spectroscopic characteristics. Research by Hanuza et al. (1997) investigated ClHDMP's crystal structures, revealing that it forms two parallel infinite chains linked through hydrogen bonds. This study also conducted Fourier transform IR and Raman spectra analysis, providing insights into the vibrational features of ClHDMP in terms of strong asymmetric hydrogen bonding (Hanuza et al., 1997).
Adsorption Studies
Corma et al. (1984) explored the adsorption of 2,6-dimethylpyridine on various samples like γ-Al2O3 and Y zeolites. This research aimed to characterize acid surfaces and concluded that 2,6-dimethylpyridine could not differentiate among different types of Lewis sites. Such studies are essential for understanding surface interactions in catalysis and material science (Corma, Rodellas, & Fornés, 1984).
Molecular Modeling and Herbicide Design
In the field of agriculture, Andrea et al. (1990) conducted a study on dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates, including the 3-chloro analog, for their herbicidal properties. They utilized molecular modeling and quantum mechanical calculations to understand the compounds' biological properties, demonstrating the importance of molecular structure in herbicide design (Andrea et al., 1990).
Catalysis and Chemical Synthesis
Research into the catalytic applications of 3-chloro-2,6-dimethylpyridine includes work by Lopez et al. (2016), who studied the use of dibenzylhafnium complexes for the C(sp3)–H alkenylation of 2,6-dimethylpyridines. This research offers insights into developing new methods for the stereoselective synthesis of trisubstituted alkenes, highlighting the role of 3-chloro-2,6-dimethylpyridine in organometallic catalysis (Lopez et al., 2016).
Spectroscopic Analysis
3-Chloro-2,6-dimethylpyridine has been studied for its spectroscopic properties. For instance, Arenas et al. (1998) analyzed the SERS spectra of 3,5-dimethylpyridine at different electrode potentials, contributing to the understanding of resonant charge transfer mechanisms in spectroscopy (Arenas et al., 1998).
Safety And Hazards
Future Directions
While specific future directions for 3-Chloro-2,6-dimethylpyridine were not found in the search results, it is noted that gas phase methylation of pyridine with CO-H2 or CO2-H2 over a nickel catalyst produces both 2-picoline (2-methylpyridine) and 2,6-lutidine (2,6-dimethylpyridine) in low conversions and low yields . This suggests potential areas of research in improving the efficiency of these reactions.
properties
IUPAC Name |
3-chloro-2,6-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-4-7(8)6(2)9-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNDVEZEFRURCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343203 | |
Record name | 3-Chloro-2,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,6-dimethylpyridine | |
CAS RN |
2405-06-3 | |
Record name | 3-Chloro-2,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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